4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine
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Overview
Description
4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine is a complex organic compound with a unique structure that combines a brominated aromatic ring, an ethoxy group, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-ethoxybenzenesulfonyl chloride, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The bromine atom and sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the morpholine ring and sulfonyl group.
Benzonitrile, 4-bromo-: Contains a bromine atom on the aromatic ring but has a nitrile group instead of the ethoxy and sulfonyl groups.
Uniqueness
4-(4-Bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Properties
CAS No. |
717891-67-3 |
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Molecular Formula |
C14H20BrNO4S |
Molecular Weight |
378.28g/mol |
IUPAC Name |
4-(4-bromo-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C14H20BrNO4S/c1-4-19-13-7-12(15)5-6-14(13)21(17,18)16-8-10(2)20-11(3)9-16/h5-7,10-11H,4,8-9H2,1-3H3 |
InChI Key |
SMBZALNWEANWTM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CC(OC(C2)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CC(OC(C2)C)C |
Origin of Product |
United States |
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